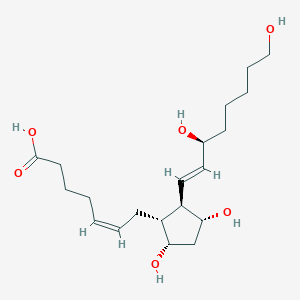
20-hydroxy-PGF2alpha
Übersicht
Beschreibung
20-Hydroxy-PGF2alpha is a significant molecule in the field of biochemistry and physiology, with various studies exploring its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
Enzymatic Formation : 20-Hydroxy-PGF2alpha is synthesized through enzymatic processes involving cytochrome P450 enzymes. Specific P450 enzymes, like CYP4F2 and CYP4A11, are involved in the ω-hydroxylation of arachidonic acid to form 20-Hydroxy-PGF2alpha in human liver and kidney (Lasker et al., 2000).
Pathway Involvement : This compound is also formed as an intermediate or a product in various biochemical pathways, including prostaglandin synthesis and metabolism. For instance, it's a product in the cyclooxygenase pathway of prostaglandin metabolism (Schwartzman et al., 1989).
Molecular Structure Analysis
- Structural Characteristics : The molecular structure of 20-Hydroxy-PGF2alpha is characterized by a network of hydrogen bonds and hydrophobic interactions, as observed in the crystal structure studies of enzymes like human 20alpha-hydroxysteroid dehydrogenase (Dhagat et al., 2008).
Chemical Reactions and Properties
- Reaction with Enzymes : 20-Hydroxy-PGF2alpha undergoes various enzymatic reactions. For instance, it's converted to 20-hydroxy metabolites by enzymes like CYP4F21 in seminal vesicles (Bylund & Oliw, 2001).
- Involvement in Biological Processes : This compound plays a role in different physiological processes, including renal and vascular function, as seen in its vasoactive properties (Fang et al., 2006).
Physical Properties Analysis
Detailed studies on the specific physical properties of 20-Hydroxy-PGF2alpha, such as solubility, melting point, etc., were not prominently featured in the available literature.
Chemical Properties Analysis
- Reactivity : 20-Hydroxy-PGF2alpha shows reactivity in various biochemical pathways, particularly in the synthesis and metabolism of prostaglandins (Yang et al., 2005).
- Interactions : It interacts with enzymes like cyclooxygenases and hydroxysteroid dehydrogenases, impacting processes like vasoconstriction and natriuresis (Powell et al., 1998).
Wissenschaftliche Forschungsanwendungen
Prostaglandins in Placental Function
20-Hydroxy-PGF2alpha plays a role in placental function. It impacts placental protein synthesis, which varies depending on the gestational age of the placenta and the dosage of the prostaglandin. This prostaglandin synthesized by the uterine decidua acts as a local hormone, influencing placental cells and potentially affecting placental protein synthesis and growth (Genbačev, 1979).
Regulation in Bovine Corpora Lutea
Prostaglandin F2alpha, which includes 20-Hydroxy-PGF2alpha, has distinct effects on early and mid-cycle bovine corpora lutea. Its action varies depending on the stage of the cycle, affecting intracellular processes differently in early and mid-cycle CL (Tsai & Wiltbank, 1998).
Impact on Luteal Progesterone Metabolism
In bovine studies, 20-Hydroxy-PGF2alpha affects luteal synthesis of progesterone and its metabolites. Administration of this prostaglandin leads to a decline in serum concentrations of progesterone and alterations in other related steroids, indicating its role in modulating reproductive hormone levels (Waite, Holtan, & Stormshak, 2005).
Analysis in the Corpus Luteum of the Buffalo Cow
20-Hydroxy-PGF2alpha is involved in the regulation of progesterone catabolism during luteolysis in mammals, as observed in buffalo cows. Its role in the corpus luteum, affecting progesterone levels, highlights its significance in reproductive physiology (Sudeshna, Anand, & Medhamurthy, 2013).
Activation of Ocular Prostaglandin F2alpha Receptor
20-Hydroxy-PGF2alpha activates the prostaglandin F2alpha receptor in the eye, potentially influencing intraocular pressure and other ocular functions. This suggests its potential application in ophthalmology (Kunapuli, Lawson, Rokach, & FitzGerald, 1997).
Prostaglandin F2alpha-Induced Enzyme Activity
The compound induces the activity of 20alpha-hydroxysteroid dehydrogenase in the corpus luteum, impacting progesterone catabolism. This is crucial for understanding its role in reproductive endocrinology (Stocco, Zhong, Sugimoto, Ichikawa, Lau, & Gibori, 2000).
Cloning and Characterization in Ram Seminal Vesicles
20-Hydroxy-PGF2alpha is synthesized in ram seminal vesicles, contributing to reproductive physiology. Understanding its synthesis and function in seminal vesicles offers insights into male reproductive biology (Bylund & Oliw, 2001).
Regulation of Arachidonic Acid Metabolites in Macrophages
This compound plays a role in the regulation of arachidonic acid metabolites in macrophages, highlighting its significance in immune responses and inflammation (Scott, Zrike, Hamill, Kempe, & Cohn, 1980).
Metabolism and Vasoconstrictor Metabolites
20-Hydroxy-PGF2alpha's metabolism by cyclooxygenase leads to the formation of vasoconstrictor metabolites, suggesting its potential impact on vascular physiology and pathology (Schwartzman, Falck, Yadagiri, & Escalante, 1989).
Cell Proliferation in Cultured Mouse Fibroblasts
The compound initiates DNA synthesis and cell proliferation in mouse fibroblast cultures, indicating its potential application in cellular biology and tissue engineering (de Asúa, Clingan, & Rudland, 1975).
Alteration of Extracellular Matrix in Human Ciliary Muscle Cells
20-Hydroxy-PGF2alpha induces changes in the extracellular matrix around human ciliary muscle cells, relevant to ophthalmic research and potential therapeutic applications (Lindsey, Kashiwagi, Kashiwagi, & Weinreb, 1997).
Prostaglandin F2alpha and the Human Sympathetic Nervous System
Its interaction with the sympathetic nervous system has been studied, providing insights into its broader physiological impacts (Mueller, Fishburne, Brenner, Braaksma, Staurovsky, Hoffer, & Hendricks, 1972).
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXUYZDBZCLAQO-UNKHNRNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCCCCO)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
20-hydroxy-PGF2alpha | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



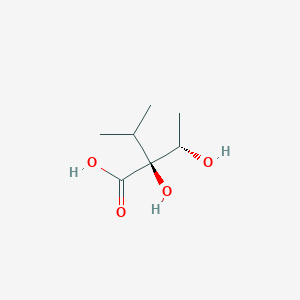
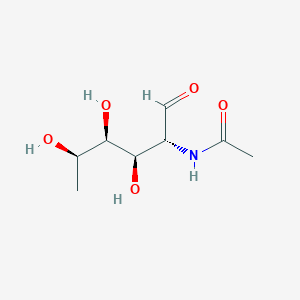

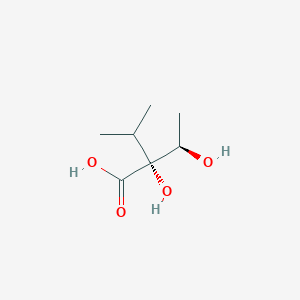
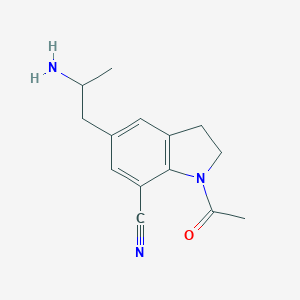
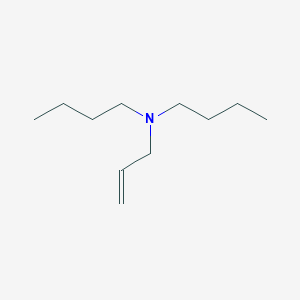

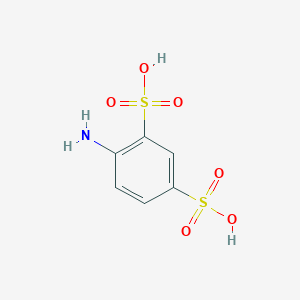

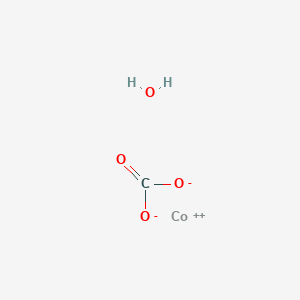

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)

